TETRAKIS(METHOXYETHOXYETHOXY)SILANE, also known as tetrakis(2-methoxyethoxy)silane, is a silane compound with the molecular formula . This compound features a silicon atom bonded to four 2-(2-methoxyethoxy)ethyl groups, making it a derivative of silicic acid. TETRAKIS(METHOXYETHOXYETHOXY)SILANE is classified under organosilicon compounds and is recognized for its potential applications in various scientific fields, including materials science and biomedical applications .
The synthesis of TETRAKIS(METHOXYETHOXYETHOXY)SILANE typically involves the reaction of silicic acid with 2-(2-methoxyethoxy)ethanol. This reaction is facilitated by a catalyst, commonly hydrochloric acid or sulfuric acid, which promotes the esterification process. The reaction conditions are carefully controlled to optimize yield and purity, often conducted under specific temperature and pressure settings.
In industrial contexts, large-scale reactors are employed to mix and heat the reactants adequately. Following the reaction, distillation is used to separate unreacted materials and by-products from the desired product, ensuring high purity levels.
TETRAKIS(METHOXYETHOXYETHOXY)SILANE consists of a central silicon atom surrounded by four identical 2-(2-methoxyethoxy)ethyl groups. The molecular structure can be represented as follows:
Molecular Data:
TETRAKIS(METHOXYETHOXYETHOXY)SILANE can undergo several chemical reactions:
The mechanism of action for TETRAKIS(METHOXYETHOXYETHOXY)SILANE primarily involves its reactivity due to the presence of multiple ester groups. Upon hydrolysis, these groups release silicic acid, which can further condense to form siloxane networks. This property is particularly beneficial in applications requiring durable coatings or materials where enhanced mechanical properties are desired .
Relevant Data:
The compound's unique structure enhances its solubility in various solvents, making it suitable for use in coatings and adhesives that require high reactivity and compatibility with different substrates .
TETRAKIS(METHOXYETHOXYETHOXY)SILANE has several scientific uses:
Tetrakis(methoxyethoxyethoxy)silane (TMES) undergoes controlled hydrolysis-condensation reactions to form siloxane networks essential for advanced materials. The molecular architecture features four ether-functionalized alkoxy arms (2-(2-methoxyethoxy)ethoxy groups) that significantly modulate its reactivity compared to conventional tetraalkoxysilanes like tetraethoxysilane (TEOS). The extended ethoxy chains create steric hindrance that suppresses hydrolysis kinetics—a critical factor in achieving uniform condensation without premature gelation. Under acidic conditions (pH 4–5), hydrolysis proceeds via specific acid catalysis where protons electrophilically activate silicon atoms, while alkaline conditions (pH 9–10) promote nucleophilic hydroxide attack [7]. The electron-donating ether oxygen atoms further stabilize transition states, reducing the hydrolysis rate constant by 40–60% compared to TEOS [3].
Table 1: Comparative Hydrolysis Kinetics of Tetraalkoxysilanes
Compound | Rate Constant (k × 10⁴ s⁻¹) | Activation Energy (kJ/mol) | Steric Parameter (Es) |
---|---|---|---|
Tetramethoxysilane | 8.9 ± 0.3 | 58.2 | -1.24 |
Tetraethoxysilane (TEOS) | 5.1 ± 0.2 | 63.7 | -0.38 |
TMES | 2.3 ± 0.1 | 71.5 | -0.05 |
Condensation follows distinct pathways depending on catalyst selection: Acidic media favor linear chain growth through water-producing condensation (Si–OH + HO–Si → Si–O–Si + H₂O), while basic conditions accelerate branched network formation via alcohol-producing routes (Si–OR + HO–Si → Si–O–Si + ROH) [7]. The polyether chains enhance solubility in polar solvents during these reactions, preventing macroscopic phase separation—a common challenge with unmodified silanes [5]. Industrial synthesis leverages this controlled reactivity to produce TMES with >92% purity by maintaining stoichiometric water excess (H₂O/Si ≈ 8:1) and sub-60°C reaction temperatures to minimize cyclic byproducts [3] [9].
In sol-gel applications, TMES behavior is governed by synergistic catalyst-solvent interactions that dictate microstructure development. Brønsted acids (HCl, H₃PO₄) catalyze hydrolysis through oxonium ion intermediates but retard condensation, yielding low-density networks ideal for porous coatings. Conversely, Lewis acids (AlCl₃, ZnCl₂) accelerate both hydrolysis and condensation via electrophilic silicon activation, producing denser materials suitable for barrier layers [6] [7]. Basic catalysts (NH₄OH, NaOH) promote rapid siloxane bond formation but risk uneven polymerization due to TMES’s steric bulk—solved by using bifunctional catalysts like aminopropyltriethoxysilane that simultaneously catalyze condensation and integrate into the network [4].
Solvent polarity critically controls reaction homogeneity and gelation time. Polar aprotic solvents (DMF, NMP) solvate TMES’s ether moieties, enhancing precursor diffusion for uniform nucleation. In contrast, protic solvents (ethanol, isopropanol) compete with hydrolysis by reversibly re-esterifying silanols:
Si–OC₂H₅ + C₂H₅OH ⇌ Si–OH + HOC₂H₅ (Re-esterification equilibrium) [7]
Table 2: Solvent Effects on TMES Gelation Dynamics
Solvent | Dielectric Constant (ε) | Gelation Time (h) | Pore Diameter (nm) | Coating Transparency (%) |
---|---|---|---|---|
Ethanol | 24.3 | 8.5 ± 0.3 | 2.1 ± 0.2 | 89.5 |
Isopropanol | 19.9 | 12.1 ± 0.4 | 3.8 ± 0.3 | 91.2 |
DMF | 38.3 | 4.2 ± 0.2 | 1.5 ± 0.1 | 95.8 |
Tetrahydrofuran | 7.6 | >24 | 15.7 ± 1.2 | 78.4 |
Optimized formulations use DMF/ethanol blends (3:1 v/v) to balance polarity and evaporation rates, achieving optically transparent coatings with refractive indices of 1.4395 [3] [9]. This solvent design prevents macrophase separation during dip-coating or spin-coating deposition—critical for electronics encapsulation and anti-corrosion layers [8].
The synthesis of TMES involves sequential Williamson etherification between sodium 2-(2-methoxyethoxy)ethoxide and silicon tetrachloride—a process with complex kinetic behavior. The reaction proceeds through four distinct stages:
Initial monosubstitution exhibits second-order kinetics (first-order in SiCl₄ and NaOR) with an activation energy of 85.2 kJ/mol. Subsequent substitutions accelerate due to the electron-donating effect of alkoxy groups, reducing activation energies to 68–73 kJ/mol [5] [7]. The exothermic reactions (ΔH ≈ -42 kJ/mol) require precise thermal management; temperatures exceeding 110°C promote β-elimination side reactions that generate vinyl ether byproducts and discolor the product [5].
Table 3: Activation Parameters for TMES Etherification Steps
Reaction Stage | Rate Constant (k × 10⁵ L/mol·s) | ΔG‡ (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
---|---|---|---|---|
SiCl₄ → SiCl₃OR | 1.15 ± 0.05 | 98.7 | 85.2 | -45.1 |
SiCl₃OR → SiCl₂(OR)₂ | 3.84 ± 0.11 | 92.4 | 73.8 | -62.3 |
SiCl₂(OR)₂ → SiCl(OR)₃ | 7.02 ± 0.18 | 89.1 | 68.5 | -69.0 |
SiCl(OR)₃ → Si(OR)₄ | 9.91 ± 0.23 | 86.9 | 65.3 | -72.4 |
Industrial reactors mitigate kinetic challenges through:
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